![molecular formula C24H17FN2O B5295425 3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5295425.png)
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one
Overview
Description
3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FPPP and is a member of the pyrazolone family of compounds. The purpose of
Scientific Research Applications
Synthesis and Crystal Structures
- Pyrazole compounds, including variants of the subject compound, have been synthesized and characterized using X-ray single crystal structure determination. This research contributes to the understanding of molecular structures in chemical studies (Loh et al., 2013).
Facile Synthetic Approaches for Derivatives
- Research has explored the aldol condensation of related compounds to produce new substituted pyrazoles, pyrimidines, and condensed azolopyrimidine derivatives. This process is significant in the development of new chemical intermediates (Ali et al., 2016).
Antibacterial Activity
- Novel bioactive compounds, including variations of the subject compound, have demonstrated in vitro antibacterial activity against several bacterial species. Molecular docking on DNA gyrase subunit b suggests potential mechanisms of action, contributing to antimicrobial research (Desai et al., 2020).
Antimicrobial Activity of Schiff's Base Derivatives
- Schiff's base derivatives, including the subject compound, have been synthesized and evaluated for their antimicrobial activity, showing varying degrees of efficacy against bacterial strains. This research is crucial in the search for new antimicrobial agents (Mistry et al., 2016).
Mechanism of Light-Induced Reactions
- The subject compound has been involved in studies exploring the microscopic mechanism of light-induced reactions, crucial for understanding photochemical processes and designing related photoinduced reactions (He et al., 2021).
Structural Characterization and Isostructural Analysis
- The synthesis and structural characterization of isostructural derivatives provide insights into molecular conformations and properties, significant for material science and crystallography (Kariuki et al., 2021).
Molecular Docking and Spectroscopic Analysis
- Molecular docking and spectroscopic analysis of related compounds have been conducted, revealing potential inhibitory activities against specific enzymes and contributing to pharmacological research (Mary et al., 2015).
properties
IUPAC Name |
(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN2O/c25-21-14-11-19(12-15-21)24-20(13-16-23(28)18-7-3-1-4-8-18)17-27(26-24)22-9-5-2-6-10-22/h1-17H/b16-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIXHJSEPKYDRQ-SSZFMOIBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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